molecular formula C10H7F2NO2 B1360839 methyl 5,6-difluoro-1H-indole-2-carboxylate CAS No. 898746-30-0

methyl 5,6-difluoro-1H-indole-2-carboxylate

Cat. No. B1360839
CAS RN: 898746-30-0
M. Wt: 211.16 g/mol
InChI Key: OQWNPCDCYKEDEV-UHFFFAOYSA-N
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Description

Methyl 5,6-difluoro-1H-indole-2-carboxylate is a chemical compound with the formula C10H7F2NO2 . It is a derivative of indole, a heterocyclic compound that is significant in both natural products and drugs .


Molecular Structure Analysis

The molecular structure of methyl 5,6-difluoro-1H-indole-2-carboxylate consists of a methyl group (CH3), two fluorine atoms (F), an indole group (C8H7N), and a carboxylate group (CO2) .


Chemical Reactions Analysis

Indole derivatives, including methyl 5,6-difluoro-1H-indole-2-carboxylate, are important reactants in various chemical reactions. They are used in the biosynthesis of inhibitors of protein kinases, metal-free Friedel-Crafts alkylation, preparation of diphenylsulfonium ylides from Martin’s sulfurane, cross dehydrogenative coupling reactions, and synthesis of indirubin derivatives .

Scientific Research Applications

Synthesis and Applications in Natural and Non-Natural Derivatives

  • Methyl 5,6-dibromoindole-3-carboxylate, a close relative of methyl 5,6-difluoro-1H-indole-2-carboxylate, is used in regioselective dibromination processes. This compound serves as a building block in synthesizing natural and non-natural dibromoindole derivatives, including meridianin F and 5,6-dibromo-2'-demethylaplysinopsin (Parsons et al., 2011).

Utility in Novel Compound Synthesis

  • Methyl 2,3,5,6,11,11b-Hexahydro-3-oxo-1H-indolizino[8,7-b]indole-5-carboxylate, another compound closely related to methyl 5,6-difluoro-1H-indole-2-carboxylate, is utilized for creating tetrahydro, dihydro, and dehydro esters, showcasing its potential in synthesizing complex organic compounds (Irikawa et al., 1989).

Spectroscopic and Computational Analysis

  • Methyl 5-methoxy-1H-indole-2-carboxylate, another analogue, undergoes extensive spectroscopic (FT-IR, FT-Raman, UV, 1H, and 13C NMR) profiling and computational studies. These studies provide insights into the electronic nature, reactivity, and non-linear optical (NLO) properties of these molecules, crucial for designing biologically active molecules (Almutairi et al., 2017).

Development of Tryptophan Derivatives

  • Methyl 5,6-difluoro-1H-indole-2-carboxylate's structure is leveraged in the synthesis of conformationally constrained tryptophan derivatives, used in peptide and peptoid conformation elucidation studies. These derivatives help in understanding the structure and function of peptides and peptoids (Horwell et al., 1994, 1995).

Exploring Synthetic Approaches

  • Research on synthetic approaches to closely related compounds like ethyl 4,5-difluoroindole-2-carboxylate and ethyl 5,6-difluoroindole-2-carboxylate, by Fischer indole synthesis and reactions with lithiated N-BOC-3,4-difluoro-2-methylaniline, has been investigated. These studies contribute to the understanding of synthesis methodologies of difluoroindolecarboxylic acid ethyl esters (Silvestri et al., 2004).

Mechanism of Action

The mechanism of action of indole derivatives can vary depending on their specific structure and the biological system they interact with. Some indole derivatives have shown inhibitory activity against influenza A and CoxB3 virus .

It is recommended to be stored at 0-8 °C .

Future Directions

Indole derivatives, including methyl 5,6-difluoro-1H-indole-2-carboxylate, have diverse biological activities and have the potential to be explored for newer therapeutic possibilities . The development of novel methods of synthesis for indole derivatives is an active area of research .

properties

IUPAC Name

methyl 5,6-difluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)9-3-5-2-6(11)7(12)4-8(5)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQWNPCDCYKEDEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CC(=C(C=C2N1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5,6-difluoro-1H-indole-2-carboxylate

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